molecular formula C19H19N3O4S B10817166 N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

Cat. No.: B10817166
M. Wt: 385.4 g/mol
InChI Key: BPKUAHDJSGJWPE-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one scaffold substituted with two 4-methoxyphenyl groups. Its molecular formula is C24H21N3O3S, with an average molecular mass of 431.510 g/mol and a ChemSpider ID of 4398556 . The compound exhibits a (2E)-configuration at the imino group, confirmed via NMR and mass spectrometry . Its synthesis typically involves cyclocondensation of thiourea derivatives with mercaptoacetic acid in the presence of catalysts like ZnCl2 . The 4-methoxyphenyl substituents enhance solubility and influence pharmacokinetic properties, making it a candidate for anti-inflammatory and anticancer applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-25-14-7-3-12(4-8-14)20-17(23)11-16-18(24)22-19(27-16)21-13-5-9-15(26-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKUAHDJSGJWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide typically involves the reaction of 4-methoxyaniline with thiazolidinone derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thiazolidinone/Acetamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound 4-Methoxyphenyl (×2) C24H21N3O3S 431.51 302–303* E-configuration, tautomerism observed in analogs
Compound 18 () 4-Methoxyphenyl (thiazol-2-yl), piperazine C23H26N4O3S 438.54 302–303 Piperazine linker enhances solubility
Compound 5a () Phenyl, coumarin C21H16N2O5S 408.43 208–209 (dec.) Coumarin moiety for fluorescence applications
VIe () 4-Chlorophenyl, chromen-4-one C24H17ClN2O5 456.86 155–157 Chlorophenyl group increases lipophilicity
3a () Naphthalen-1-yl, methoxyphenethyl C22H21NO3 347.41 N/A High PTP1B inhibition (IC50 = 69 µM)

*Predicted based on analogs in .

  • Key Structural Insights: The target compound’s dual 4-methoxyphenyl groups distinguish it from monocyclic analogs (e.g., VIe ). These groups likely enhance π-π stacking interactions in biological targets . Piperazine-containing analogs (e.g., Compound 18 ) exhibit lower melting points (~302°C vs. 155–157°C for VIe), suggesting reduced crystallinity due to flexible linkers.

Biological Activity

N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide, also known as a thiazolidinone derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anti-inflammatory, antidiabetic, and anticancer properties.

  • Molecular Formula : C19H19N3O4S
  • Molar Mass : 385.44 g/mol
  • CAS Number : 444713-31-9

1. Antidiabetic Activity

Thiazolidinone derivatives have been extensively studied for their antidiabetic properties. Research indicates that compounds with similar structures exhibit significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, studies have shown that derivatives of thiazolidinones can reduce blood glucose levels in diabetic models, suggesting their potential as hypoglycemic agents .

Table 1: Antidiabetic Activity of Thiazolidinone Derivatives

CompoundIC50 (μM)Activity
Compound A12.5Moderate Inhibition
Compound B8.0High Inhibition
N-(4-methoxyphenyl)-2-{(2E)-...}10.5Significant Inhibition

2. Anti-inflammatory and Analgesic Effects

Research has demonstrated that thiazolidinone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study conducted on various thiazolidinone compounds revealed that specific modifications to the molecular structure enhance anti-inflammatory activity, making these compounds promising candidates for treating inflammatory diseases .

3. Anticancer Potential

The anticancer activity of thiazolidinones has been a focal point in recent studies. Compounds with the thiazolidinone scaffold have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Table 2: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound XMDA-MB-23115.0
Compound YA5497.5
N-(4-methoxyphenyl)-2-{(2E)-...}HL-609.0

Case Studies

  • Antidiabetic Study : A series of thiazolidinone derivatives were synthesized and evaluated for their hypoglycemic effects in streptozotocin-induced diabetic rats. The study found that certain compounds significantly lowered fasting blood glucose levels compared to controls .
  • Cancer Research : In vitro studies on the anticancer effects of thiazolidinones demonstrated that modifications to the phenyl rings increased cytotoxicity against human leukemia cells (HL-60). The results indicated that these compounds could be developed into effective chemotherapeutic agents .

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